An In-depth Technical Guide to the Core Chemical Properties and Structure of Nicotinic Anhydride
An In-depth Technical Guide to the Core Chemical Properties and Structure of Nicotinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic anhydride (B1165640), the symmetrical anhydride of nicotinic acid (niacin or vitamin B3), is a key chemical intermediate in organic synthesis. Its utility lies in its ability to act as an efficient acylating agent for the introduction of the nicotinoyl group, a structural motif present in numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of nicotinic anhydride. Detailed experimental protocols for its synthesis and characterization are provided, along with a discussion of its probable role as a prodrug of nicotinic acid.
Chemical Structure and Identification
Nicotinic anhydride is a symmetrical anhydride formed from two molecules of nicotinic acid with the elimination of one molecule of water.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | pyridine-3-carbonyl pyridine-3-carboxylate[1] |
| Synonyms | 3-Pyridinecarboxylic acid, anhydride; Nicotinic acid anhydride; Nicotinoyl anhydride[1] |
| CAS Number | 16837-38-0[1] |
| Molecular Formula | C₁₂H₈N₂O₃[1] |
| SMILES | O=C(OC(=O)c1cccnc1)c2cccnc2 |
| InChI | InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H |
| InChIKey | VPODXHOUBDCEHN-UHFFFAOYSA-N |
Physicochemical Properties
Nicotinic anhydride is a white to off-white crystalline solid. It is sensitive to moisture and should be handled under anhydrous conditions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 228.20 g/mol | --INVALID-LINK-- |
| Melting Point | 122-125 °C | Organic Syntheses, Coll. Vol. 5, p.822 (1973) |
| Boiling Point | Decomposes | Not applicable |
| Solubility | Soluble in polar organic solvents such as DMSO. | MedKoo Biosciences |
| Appearance | White to off-white solid. | CymitQuimica |
Synthesis
Nicotinic anhydride can be synthesized from nicotinic acid through various methods. A common and efficient laboratory-scale preparation involves the reaction of nicotinic acid with a dehydrating agent in the presence of a base.
Synthesis from Nicotinic Acid using Phosgene (B1210022)
This method provides a high yield of nicotinic anhydride under relatively mild conditions.
Materials:
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Nicotinic acid
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Anhydrous benzene (B151609)
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12.5% solution of phosgene in benzene
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Anhydrous cyclohexane
Procedure:
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In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a suspension of 10 g (0.081 mole) of nicotinic acid in 275 mL of anhydrous benzene is prepared.
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To remove traces of moisture, approximately 75 mL of benzene is distilled off.
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The mixture is then cooled to 5°C in an ice bath.
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8.65 g (0.086 mole) of triethylamine is added at once to the cold suspension, resulting in a clear solution.
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While maintaining the temperature below 7°C, 34 g of a 12.5% solution of phosgene in benzene is added dropwise. A precipitate of triethylamine hydrochloride will form immediately.
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After the addition is complete, the mixture is stirred at room temperature for 45 minutes and then heated to boiling.
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The hot mixture is filtered to remove the triethylamine hydrochloride. The filter cake is washed with warm benzene.
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The combined filtrate and washes are evaporated to dryness under reduced pressure.
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The solid residue is simmered with 75 mL of anhydrous benzene and filtered while hot.
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The filtrate is allowed to stand at room temperature for 2-3 hours to crystallize the nicotinic anhydride.
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The crystals are collected by filtration, washed with cold anhydrous benzene, and dried in a vacuum to yield nicotinic anhydride. Further product can be obtained by concentrating the mother liquor.
Reactivity and Stability
Nicotinic anhydride is a reactive compound, primarily used as an acylating agent. It is susceptible to hydrolysis and should be stored in a dry environment.
Acylation Reactions
As a carboxylic acid anhydride, nicotinic anhydride readily reacts with nucleophiles, such as alcohols, amines, and phenols, to introduce the nicotinoyl group. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Hydrolysis
In the presence of water, nicotinic anhydride hydrolyzes to form two molecules of nicotinic acid. This reaction is the basis for its likely role as a prodrug of nicotinic acid in vivo.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Expected Absorptions:
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C=O Stretching: As a non-cyclic anhydride, two characteristic strong C=O stretching bands are expected. One for the symmetric stretch and another for the asymmetric stretch, typically in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹, respectively.
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C-O Stretching: A strong band corresponding to the C-O-C anhydride linkage is expected in the range of 1175-1045 cm⁻¹.
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Aromatic C=C and C=N Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
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Aromatic C-H Bending: Bands in the 900-690 cm⁻¹ region, characteristic of the substitution pattern on the pyridine (B92270) ring.
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Record a background spectrum.
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Place a small amount of the solid nicotinic anhydride sample onto the center of the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum.
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Clean the crystal after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts (in CDCl₃):
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¹H NMR: The four protons on each of the two equivalent pyridine rings would be expected to show signals in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the anhydride group, the protons on the pyridine ring will be deshielded. The exact chemical shifts and coupling patterns would be consistent with a 3-substituted pyridine ring.
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¹³C NMR: Signals for the pyridine ring carbons would be expected in the range of δ 120-155 ppm. The carbonyl carbon of the anhydride group would appear significantly downfield, typically in the range of δ 160-175 ppm.
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Dissolve 5-10 mg of nicotinic anhydride in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
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Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
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Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
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Acquire and process the NMR data according to the instrument's standard procedures.
Mass Spectrometry (MS)
Expected Fragmentation:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of nicotinic anhydride (m/z = 228.20) should be observed.
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Major Fragments: Fragmentation is likely to involve the cleavage of the C-O bond of the anhydride linkage. A prominent fragment would be the nicotinoyl cation at m/z = 106. Another possible fragmentation pathway could lead to the loss of CO₂ to give a fragment at m/z = 184.
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Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
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Heat the probe to volatilize the sample into the ion source.
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Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
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The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
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The detector records the abundance of each ion, generating the mass spectrum.
Biological Activity and Signaling Pathways
There is currently no direct evidence to suggest that nicotinic anhydride has its own distinct biological signaling pathways. Its primary biological relevance is considered to be as a prodrug of nicotinic acid. Upon administration, it is expected to undergo rapid hydrolysis in vivo to release two molecules of nicotinic acid.
The pharmacological effects observed are therefore attributed to nicotinic acid, which is known to:
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Act as a ligand for the G protein-coupled receptor GPR109A (also known as HM74A), which is expressed in adipocytes and immune cells.
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Inhibit lipolysis in adipose tissue, leading to a decrease in the flux of free fatty acids to the liver.
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Reduce the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL).
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Increase the levels of high-density lipoprotein (HDL) cholesterol.
Conclusion
Nicotinic anhydride is a valuable reagent in organic synthesis, serving as an efficient precursor for the introduction of the nicotinoyl moiety. Its chemical properties are characteristic of a symmetrical aromatic carboxylic acid anhydride. While it does not appear to have direct biological activity, its role as a prodrug that is readily converted to the pharmacologically active nicotinic acid makes it a compound of interest for drug development professionals. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for its effective application in research and development.
